Cas no 39755-03-8 (4-hydroxy-1-phenylbutan-1-one)

4-hydroxy-1-phenylbutan-1-one structure
Nome del prodotto:4-hydroxy-1-phenylbutan-1-one
Numero CAS:39755-03-8
MF:C10H12O2
MW:164.201083183289
MDL:MFCD16165813
CID:1510696
PubChem ID:10975816
4-hydroxy-1-phenylbutan-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-hydroxy-1-phenylbutan-1-one
- 1-butanone, 4-hydroxy-1-phenyl-
- LogP
- γ-Hydroxybutyrophenone
- SCHEMBL94886
- 4-hydroxy-1-phenyl-1-butanone
- 4-oxo-4-phenylbutanol
- EN300-378938
- DTXSID90450378
- 4-hydroxy-1-phenyl-butan-1-one
- gamma-Hydroxybutyrophenone
- AKOS011305882
- 39755-03-8
- FJUPUBXRHPSANV-UHFFFAOYSA-N
- 4-Phenyl-4-oxobutanol
- G42292
-
- MDL: MFCD16165813
- Inchi: InChI=1S/C10H12O2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2
- Chiave InChI: FJUPUBXRHPSANV-UHFFFAOYSA-N
- Sorrisi: C1=CC=C(C=C1)C(=O)CCCO
Proprietà calcolate
- Massa esatta: 164.08376
- Massa monoisotopica: 164.083729621g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 4
- Complessità: 137
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.2
- Superficie polare topologica: 37.3Ų
Proprietà sperimentali
- Densità: 1.0326 (rough estimate)
- Punto di fusione: 30°C
- Punto di ebollizione: 251.67°C (rough estimate)
- Indice di rifrazione: 1.5413 (estimate)
- PSA: 37.3
4-hydroxy-1-phenylbutan-1-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-378938-2.5g |
4-hydroxy-1-phenylbutan-1-one |
39755-03-8 | 95% | 2.5g |
$867.0 | 2023-05-23 | |
Enamine | EN300-378938-0.1g |
4-hydroxy-1-phenylbutan-1-one |
39755-03-8 | 95% | 0.1g |
$124.0 | 2023-05-23 | |
Enamine | EN300-378938-5.0g |
4-hydroxy-1-phenylbutan-1-one |
39755-03-8 | 95% | 5g |
$1280.0 | 2023-05-23 | |
A2B Chem LLC | AD36033-100mg |
1-Butanone, 4-hydroxy-1-phenyl- |
39755-03-8 | 95% | 100mg |
$166.00 | 2024-04-20 | |
Aaron | AR00784T-2.5g |
1-Butanone, 4-hydroxy-1-phenyl- |
39755-03-8 | 95% | 2.5g |
$1218.00 | 2023-12-15 | |
1PlusChem | 1P0077WH-1g |
1-Butanone, 4-hydroxy-1-phenyl- |
39755-03-8 | 95% | 1g |
$609.00 | 2024-05-03 | |
Aaron | AR00784T-250mg |
1-Butanone, 4-hydroxy-1-phenyl- |
39755-03-8 | 95% | 250mg |
$270.00 | 2023-12-15 | |
1PlusChem | 1P0077WH-500mg |
1-Butanone, 4-hydroxy-1-phenyl- |
39755-03-8 | 95% | 500mg |
$471.00 | 2024-05-03 | |
A2B Chem LLC | AD36033-10g |
1-Butanone, 4-hydroxy-1-phenyl- |
39755-03-8 | 95% | 10g |
$2035.00 | 2024-04-20 | |
1PlusChem | 1P0077WH-100mg |
1-Butanone, 4-hydroxy-1-phenyl- |
39755-03-8 | 95% | 100mg |
$209.00 | 2024-05-03 |
4-hydroxy-1-phenylbutan-1-one Letteratura correlata
-
1. Acyl transfer reactions with phosphine oxides: synthesis of E-homoallylic alcohols, cyclopropyl ketones, and γ-hydroxy ketonesPaul Wallace,Stuart Warren J. Chem. Soc. Perkin Trans. 1 1988 2971
-
Jiadi Zhou,Cheng Cheng,Zhihao Lin,Quanlei Ren,Ning Xu,Jiangfeng Lin,Yimin Qin,Jianjun Li Org. Chem. Front. 2021 8 101
39755-03-8 (4-hydroxy-1-phenylbutan-1-one) Prodotti correlati
- 1009-14-9(Valerophenone)
- 1501-05-9(5-Oxo-5-phenylpentanoic acid)
- 1083-30-3(3-Phenylpropiophenone)
- 2051-95-8(3-Benzoylpropionic acid)
- 3375-38-0(1,6-Diphenyl-1,6-hexanedione)
- 1671-75-6(1-Phenyl-1-heptanone)
- 4433-30-1(Undecanophenone)
- 120-46-7(Dibenzoylmethane)
- 495-40-9(N-Butyrophenone)
- 495-71-6(1,2-Dibenzoylethane)
Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
